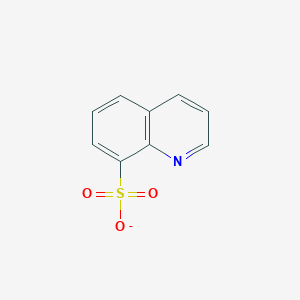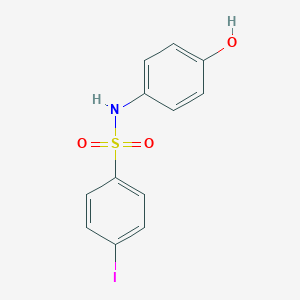
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
作用机制
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively binds to BTK and inhibits its activity, which leads to the inhibition of B-cell receptor signaling. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide leads to the induction of apoptosis in B-cells. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide induces apoptosis in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has some limitations for lab experiments. For example, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is a relatively new compound, and its pharmacological properties are still being characterized. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide may have limited efficacy in patients with mutations in BTK or downstream signaling molecules.
未来方向
There are several potential future directions for the research and development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. One direction is to investigate the efficacy of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide in the treatment of other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, further studies are needed to fully understand the pharmacological properties of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide and to optimize its dosing and administration for clinical use.
Conclusion:
In summary, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively inhibits BTK and induces apoptosis in B-cells, while also having anti-inflammatory effects. Further research is needed to fully understand the pharmacological properties of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide and to optimize its use in clinical settings.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-thiophenesulfonyl chloride to form 4-methoxyphenyl-2-thienylsulfonyl chloride. This intermediate is then reacted with isonicotinamide in the presence of a base to afford the final product, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been optimized to produce high yields and purity.
科学研究应用
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been found to be effective in reducing disease activity in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
属性
分子式 |
C17H14N2O4S2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-6-4-14(5-7-15)19(17(20)13-8-10-18-11-9-13)25(21,22)16-3-2-12-24-16/h2-12H,1H3 |
InChI 键 |
SZAKCHJXHTZENT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)